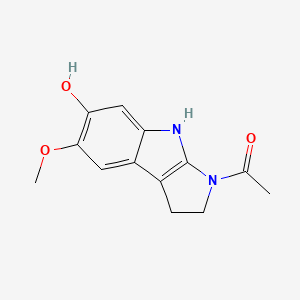

cyclic 6-Hydroxymelatonin

説明

Cyclic 6-Hydroxymelatonin is a naturally occurring, endogenous, major active metabolite of melatonin . Similar to melatonin, it is a full agonist of the MT1 and MT2 receptors . It is also an antioxidant and neuroprotective, and is even more potent in this regard relative to melatonin .

Synthesis Analysis

The synthesis of cyclic 6-Hydroxymelatonin is complex and depends on the species in which it is measured . For example, the tryptophan to melatonin pathway differs in plants and animals . The main product of CP 450 is 6-hydroxymelatonin and its minor product is AFMK . In the brain, the major enzyme for melatonin metabolism is IDO with its product being AFMK .Molecular Structure Analysis

The molecular structure of cyclic 6-Hydroxymelatonin is derived from melatonin, a tryptophan-derived molecule . Melatonin is a small indole molecule which was first isolated and identified in the pineal gland of cows .Chemical Reactions Analysis

Melatonin metabolism is highly complex with these enzymatic processes having evolved from cytochrome C . In addition to its enzymatic degradation, melatonin is metabolized via pseudoenzymatic and free radical interactive processes . The metabolic products of these processes overlap and it is often difficult to determine which process is dominant .Physical And Chemical Properties Analysis

Cyclic 6-Hydroxymelatonin is a derivative of melatonin, a small indole molecule with a molecular weight of 232 Daltons . It is locally synthesized by several different organs and tissues such as the retina, gastrointestinal tract, bone marrow, lymphocytes, skin, and the pineal gland .科学的研究の応用

Metabolism and Biochemical Reactivity

Cyclic 6-Hydroxymelatonin is a significant metabolite in melatonin metabolism. A comprehensive metabolomic analysis in mice revealed cyclic 6-Hydroxymelatonin as a novel melatonin metabolite, highlighting its potential role in melatonin's complex metabolic pathways. This metabolite is part of an extended melatonin metabolic map that includes various known and novel pathways, suggesting intricate biochemical interactions within the body (Ma et al., 2008).

Antioxidant Properties and Oxidative Reactions

The antioxidant capacity of cyclic 6-Hydroxymelatonin and its reactivity with reactive oxygen and nitrogen species have been a focus of research. It's an immediate product of melatonin's interaction with reactive species and has been detected in various species including mice, rats, and humans. Cyclic 6-Hydroxymelatonin has shown to be more potent than melatonin or vitamin C in scavenging hydroxyl radicals and recovering oxidized compounds to their ground state. Its antioxidative mechanism is similar to that of vitamin C, suggesting its significant role in cellular protection against oxidative stress (Tan et al., 2014).

Influence on Biological Rhythms

The physiological significance of cyclic 6-Hydroxymelatonin extends to influencing circadian rhythms of core and skin temperature, urinary metabolites, and waking sensation. Studies have suggested that room temperature cycles around dusk and dawn, which could influence cyclic 6-Hydroxymelatonin levels, significantly affect the circadian rhythm of rectal temperature, urinary metabolite concentration during nocturnal sleep, and subjective assessments of sleep in humans. These findings indicate a potential role of cyclic 6-Hydroxymelatonin in sleep promotion and the maintenance of circadian rhythms (Kondo et al., 2007).

作用機序

将来の方向性

There is a recent research interest in the role of melatonin, and by extension cyclic 6-Hydroxymelatonin, in regulating mesenchymal stromal cells (MSCs) . The use of MSC-derived extracellular vesicles for cell-free therapy can potentially avoid the disadvantages of MSCs, which makes this an exciting prospect for regenerative medicine .

特性

IUPAC Name |

1-(6-hydroxy-7-methoxy-2,4-dihydro-1H-pyrrolo[2,3-b]indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7(16)15-4-3-8-9-5-12(18-2)11(17)6-10(9)14-13(8)15/h5-6,14,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZIOEARFRBPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1NC3=CC(=C(C=C23)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclic 6-Hydroxymelatonin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

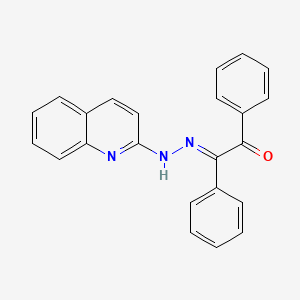

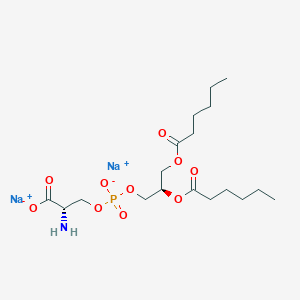

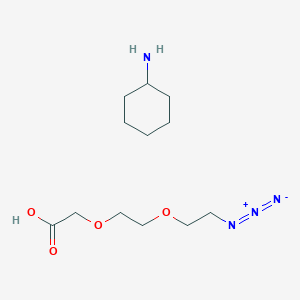

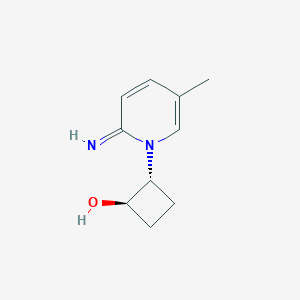

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)